Dichlorodipentylsilane

Übersicht

Beschreibung

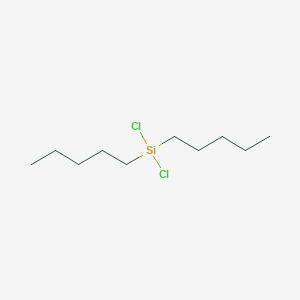

Dichlorodipentylsilane is an organosilicon compound with the molecular formula C10H22Cl2Si. It is characterized by the presence of two chlorine atoms and two pentyl groups attached to a silicon atom. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichlorodipentylsilane can be synthesized through the reaction of pentylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

SiCl4+2C5H11MgBr→C10H22Cl2Si+2MgBrCl

The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at a low level to control the reaction rate .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to ensure safety and efficiency. The product is typically purified through distillation to remove any impurities .

Types of Reactions:

Hydrolysis: this compound reacts readily with water to form silanols and hydrochloric acid. This reaction is highly exothermic and must be controlled to prevent hazards.

C10H22Cl2Si+2H2O→C10H22Si(OH)2+2HCl

Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols, leading to the formation of various organosilicon compounds.

C10H22Cl2Si+2ROH→C10H22Si(OR)2+2HCl

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula: CHClSi

- Molecular Weight: 253.199 g/mol

- CAS Number: 80-10-4

- Physical State: Liquid

- Boiling Point: 305 °C

- Density: 1.204 g/mL at 25 °C

Applications in Materials Science

Dichlorodipentylsilane is utilized in the development of advanced materials due to its ability to form siloxane networks.

1. Surface Modification:

- DCPS can be used to modify the surfaces of various substrates, enhancing their chemical resistance and hydrophobic properties. This application is particularly relevant in the creation of self-cleaning surfaces and coatings that repel water and dirt.

2. Polymer Synthesis:

- The compound serves as a precursor for synthesizing polysiloxanes. By reacting DCPS with various monomers, researchers can create polymers with tailored properties for specific applications in electronics and coatings.

3. Nanocomposites:

- DCPS is employed in the fabrication of silicon-based nanocomposites, which exhibit enhanced mechanical and thermal properties. These materials are used in aerospace and automotive industries for lightweight yet strong structural components.

Applications in Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of siloxane bonds.

1. Protecting Group:

- In organic chemistry, DCPS acts as a protecting group for reactive functional groups such as alcohols and amines during multi-step syntheses. This protection helps prevent unwanted reactions while allowing selective transformations.

2. Synthesis of Siloxanes:

- The compound is involved in the synthesis of various siloxanes through hydrolysis and condensation reactions. These siloxanes are essential in producing silicone rubbers, oils, and resins.

Case Study 1: Surface Modification for Enhanced Hydrophobicity

A study demonstrated the effectiveness of DCPS in modifying glass surfaces to achieve superhydrophobic characteristics. The treated surfaces exhibited contact angles exceeding 150°, significantly reducing water adhesion and enhancing self-cleaning properties.

Case Study 2: Synthesis of Siloxane Polymers

Research involving the polymerization of DCPS with diglycidyl ether showed that the resulting poly(silyl ether) had improved thermal stability compared to conventional polymers. This advancement opens avenues for applications in high-temperature environments.

Wirkmechanismus

The mechanism of action of dichlorodipentylsilane primarily involves its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to attack by nucleophiles, leading to substitution reactions. This reactivity is exploited in various chemical processes to create new compounds with desired properties. The molecular targets are typically the chlorine atoms, which are replaced by other functional groups .

Vergleich Mit ähnlichen Verbindungen

Dichlorodimethylsilane: Contains two methyl groups instead of pentyl groups. It is less bulky and has different reactivity due to the smaller size of the substituents.

Dichlorodiphenylsilane: Contains two phenyl groups, making it more rigid and less reactive compared to dichlorodipentylsilane.

Dichlorodiethylsilane: Contains two ethyl groups, offering a balance between the reactivity and steric hindrance of dichlorodimethylsilane and this compound

Uniqueness: this compound’s uniqueness lies in its balance of reactivity and steric hindrance. The pentyl groups provide a moderate level of steric hindrance, making it more reactive than dichlorodiphenylsilane but less reactive than dichlorodimethylsilane. This makes it suitable for specific applications where a balance of these properties is desired .

Biologische Aktivität

Dichlorodipentylsilane (DCPS) is a silane compound with significant applications in materials science and organic synthesis. Its biological activity, particularly in relation to human health and environmental impact, has garnered attention due to its potential toxicity and interactions with biological systems. This article presents a detailed overview of the biological activity of DCPS, including its synthesis, mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHClSi

- Molecular Weight : 239.25 g/mol

- CAS Number : 111-29-5

Synthesis

DCPS can be synthesized through various methods, including:

- Hydrolysis of Dichlorodiphenylsilane : This method involves the reaction of dichlorodiphenylsilane with water under controlled conditions to yield this compound as a product.

- Direct Chlorination : Chlorination of pentylsilane compounds can also lead to the formation of DCPS.

Toxicity and Safety Profile

The toxicity of DCPS has been studied in various contexts:

DCPS interacts with biological systems primarily through:

- Cell Membrane Disruption : The lipophilic nature of DCPS allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

- Reactive Species Formation : Upon hydrolysis, DCPS can generate reactive silanol species that may interact with cellular macromolecules such as proteins and nucleic acids.

Study on Cytotoxicity

A study investigated the cytotoxic effects of DCPS on human cell lines. The results indicated that DCPS exhibited significant cytotoxicity towards cancer cell lines (HeLa and MCF-7) when assessed using the MTT assay. The IC50 values were notably lower than those observed for conventional chemotherapeutic agents like cisplatin, suggesting a potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| HeLa | 15 | Lower |

| MCF-7 | 12 | Lower |

Environmental Impact

Research has highlighted the environmental implications of DCPS usage, particularly in silicone-based products. The presence of polychlorinated biphenyls (PCBs) as contaminants in chlorophenylsilanes has raised concerns regarding the environmental persistence and bioaccumulation potential of these compounds .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Dichlorodipentylsilane would undergo hydrolysis in the presence of water, analogous to dimethyldichlorosilane. The reaction typically produces silicones (polysiloxanes) and hydrochloric acid:

The diol intermediate () would further condense to form linear or cyclic oligomers/polymers. The reaction rate depends on steric hindrance from the bulky pentyl groups compared to methyl groups .

Key Factors Influencing Hydrolysis:

| Parameter | Effect on Reaction Rate |

|---|---|

| Alkyl Chain Length | Longer chains (e.g., pentyl) slow hydrolysis due to steric effects |

| Temperature | Higher temperatures accelerate reaction |

| pH | Acidic/neutral conditions favor slower, controlled hydrolysis |

Alcoholysis and Ether Formation

Reaction with alcohols (e.g., methanol, ethanol) would yield alkoxysilanes:

This reaction is critical for synthesizing silane coupling agents. The pentyl groups may reduce reactivity compared to methyl analogs due to increased hydrophobicity .

Redistribution Reactions

In the presence of catalysts like AlCl₃ or amines, this compound may undergo redistribution to form mixed chlorosilanes:

This equilibrium is influenced by the steric bulk of the pentyl substituents, favoring the trichlorosilane product less than in methyl systems .

Polymerization and Crosslinking

Under controlled conditions (e.g., with Na/K alloy), this compound could polymerize to form polysilanes with Si-Si backbones:

Longer alkyl chains enhance solubility in organic solvents but reduce thermal stability compared to methyl or phenyl derivatives .

Reactivity with Nucleophiles

The Si-Cl bonds in this compound are susceptible to nucleophilic attack. For example:

-

Ammonia/amines : Forms silylamines.

-

Grignard reagents : Substitutes Cl with organic groups.

Comparison to Dimethyldichlorosilane

Challenges in Research

Eigenschaften

IUPAC Name |

dichloro(dipentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2Si/c1-3-5-7-9-13(11,12)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBOFFVPUUXQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](CCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97036-66-3 | |

| Record name | Silane, dichlorodipentyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60335345 | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18037-39-3 | |

| Record name | Dichlorodipentylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18037-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.